molecular formula C9H7N3O4S B12135669 methyl 3-methyl-4,6-dioxo-4H,6H-[1,3]thiazino[2,3-c][1,2,4]triazine-8-carboxylate

methyl 3-methyl-4,6-dioxo-4H,6H-[1,3]thiazino[2,3-c][1,2,4]triazine-8-carboxylate

Cat. No.: B12135669
M. Wt: 253.24 g/mol
InChI Key: MCACYZVOBUZGMD-UHFFFAOYSA-N
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Description

This compound is a fused heterocyclic system containing a thiazine ring condensed with a 1,2,4-triazine moiety. Key structural features include:

  • A methyl ester at position 6.
  • 3-methyl and 4,6-dioxo substituents on the thiazino-triazine core.
  • A [2,3-c] junction between the thiazine and triazine rings, distinguishing it from other isomers .

Its synthesis likely involves base-induced skeletal rearrangements of precursor imidazothiazolotriazines, analogous to methods described for related compounds (e.g., hydrolysis of ester groups in methanol with excess KOH) .

Properties

Molecular Formula

C9H7N3O4S

Molecular Weight

253.24 g/mol

IUPAC Name

methyl 3-methyl-4,6-dioxo-[1,3]thiazino[2,3-c][1,2,4]triazine-8-carboxylate

InChI

InChI=1S/C9H7N3O4S/c1-4-7(14)12-6(13)3-5(8(15)16-2)17-9(12)11-10-4/h3H,1-2H3

InChI Key

MCACYZVOBUZGMD-UHFFFAOYSA-N

Canonical SMILES

CC1=NN=C2N(C1=O)C(=O)C=C(S2)C(=O)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-methyl-4,6-dioxo-4H,6H-[1,3]thiazino[2,3-c][1,2,4]triazine-8-carboxylate typically involves the cyclization of appropriate precursors under acidic or basic conditions. One common method involves the reaction of 2-hydrazinyl-6H-1,3,4-thiadiazine with ortho esters, leading to the annulation of the triazole ring on the thiadiazole . Another approach includes the use of hydrazonoyl halides with alkyl carbothioates, carbothioamides, and other suitable reagents .

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the synthetic routes mentioned above, with a focus on scalability, cost-effectiveness, and environmental sustainability. Techniques such as microwave irradiation and the use of green solvents can be employed to enhance reaction efficiency and reduce waste .

Chemical Reactions Analysis

Table 1: Key Reaction Parameters

SubstrateProductReaction TimeYield (%)
Imidazothiazolotriazine 1 Thiazino-triazine carboxylic acid 5 4 h86
Imidazothiazolotriazine 2 Thiazino-triazine potassium salt 3 24 h92

Hydrolysis and Rearrangement

The ester group undergoes alkaline hydrolysis to form carboxylates, followed by thiazine ring expansion:

text
Methyl ester → Carboxylate (KOH/CH₃OH) → Thiazino-triazine
  • Mechanism : Base-mediated ester saponification and subsequent thiazolidine → thiazine cyclization via ANRORC (Addition of Nucleophile, Ring Opening, Ring Closure) .

  • Kinetics : Reaction completion within 4–24 h at RT, depending on substituent steric effects .

Cycloaddition Reactivity

While direct cycloaddition data for this compound is unavailable, structurally related 1,2,3-triazine esters exhibit inverse electron demand Diels–Alder (IEDDA) reactivity:

  • Substituent Effects : Electron-withdrawing groups (e.g., CO₂Me) enhance reaction rates by lowering LUMO energy .

  • Rate Constants : For analogous methyl 1,2,3-triazine-5-carboxylate (3a ):

    • k2=1.50±0.04M1s1k_2 = 1.50 \pm 0.04 \, \text{M}^{-1}\text{s}^{-1} (vs. benzamidine) .

    • 10,000× faster than unsubstituted 1,2,3-triazine .

Substituent Impact on Reactivity

  • C3 Methyl Group : Introduces steric hindrance, slowing nucleophilic attacks but stabilizing intermediates via hyperconjugation .

  • C4/C6 Dioxo Groups : Electron-withdrawing effects polarize the thiazine ring, enhancing electrophilicity at C8 .

Table 2: Comparative Reactivity of Analogous Triazines

Compoundk2(M1s1)k_2 \, (\text{M}^{-1}\text{s}^{-1})Relative Rate vs. 3d
5-Cyano-1,2,3-triazine (3e )24.4 ± 0.8140,000×
Methyl 1,2,3-triazine-5-carboxylate (3a )1.50 ± 0.0410,000×
4,6-Dimethyl-1,2,3-triazine (3c )5.05×1045.05 \times 10^{-4}

Biological Activity

Though specific data for this compound is limited, related 1,2,4-triazino-thiazines show:

  • Antiproliferative Effects : IC₅₀ values < 10 μM against colon cancer cell lines .

  • Mechanism : KRAS G12C inhibition via covalent binding to cysteine residues .

Scientific Research Applications

Methyl 3-methyl-4,6-dioxo-4H,6H-[1,3]thiazino[2,3-c][1,2,4]triazine-8-carboxylate exhibits a range of biological activities:

  • Antimicrobial Properties : Studies have demonstrated that derivatives of thiazino-triazine compounds possess significant antibacterial and antifungal activities. For instance, compounds with similar structures have shown effectiveness against various bacterial strains and fungi .
  • Anticancer Activity : Research indicates that thiazino-triazine derivatives can inhibit cancer cell proliferation. The mechanism often involves the induction of apoptosis in cancer cells through the modulation of specific signaling pathways .
  • Antitubercular Activity : Some studies have highlighted the potential of these compounds in combating tuberculosis by targeting Mycobacterium tuberculosis .

Case Studies and Research Findings

Several research articles have documented the applications of this compound and its derivatives:

  • Antibacterial Evaluation : A study comparing the antibacterial efficacy of various thiazolo-triazine derivatives showed that certain compounds exhibited minimum inhibitory concentrations (MIC) comparable to established antibiotics like Ciprofloxacin .
  • Anticancer Mechanisms : Another research article explored the structure-activity relationship (SAR) of triazine derivatives and their anticancer properties. It was found that specific substitutions on the triazine ring significantly enhanced anticancer activity .

Applications in Drug Development

The unique structure of this compound makes it a promising candidate for drug development:

Application AreaPotential Uses
AntimicrobialTreatment of bacterial infections
AnticancerChemotherapeutic agents for various cancers
AntitubercularNovel treatments for tuberculosis

Mechanism of Action

The mechanism of action of methyl 3-methyl-4,6-dioxo-4H,6H-[1,3]thiazino[2,3-c][1,2,4]triazine-8-carboxylate involves interactions with various molecular targets. For instance, its antimicrobial activity is attributed to its ability to inhibit key enzymes in bacterial and viral pathways . The compound’s structure allows it to form specific interactions with target receptors, leading to its biological effects .

Comparison with Similar Compounds

Structural and Functional Differences

Heterocyclic Junction Type: The target compound’s [2,3-c] triazine-thiazine junction contrasts with the [3,2-b] junction in thiazolo-triazines. Imidazo-fused analogues (e.g., imidazothiazolotriazines) exhibit enhanced π-π stacking and hydrogen-bonding capacity due to the imidazole ring, which may improve binding to biological targets .

4,6-Dioxo groups contribute to hydrogen-bond acceptor capacity, a feature shared with bioactive 1,3-thiazine derivatives like PD404182 (antiviral) and cyclobrassinin (phytoalexin) .

Key Research Findings

Synthetic Efficiency :

  • The [2,3-c] junction is selectively formed under optimized KOH conditions, avoiding competing pathways seen in [3,2-b] precursors .

Structure-Activity Relationships (SAR) :

  • Methyl esters generally exhibit higher bioavailability than carboxylic acids in preclinical models, suggesting the target compound may have superior pharmacokinetics .

Mechanistic Insights :

  • Rearrangements proceed via electron density redistribution and protonation-driven bond cleavage, as proposed for analogues (Scheme 8, ).

Biological Activity

Methyl 3-methyl-4,6-dioxo-4H,6H-[1,3]thiazino[2,3-c][1,2,4]triazine-8-carboxylate is a compound belonging to the class of thiazino[2,3-c][1,2,4]triazines. This compound has garnered interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its synthesis, biological activities, and relevant studies that highlight its therapeutic potential.

Synthesis

The synthesis of this compound typically involves a series of reactions including cyclization and functional group modifications. For instance, a method described in recent literature involves the hydrolysis and rearrangement of imidazo[4,5-e][1,3]thiazino derivatives to yield various thiazino compounds .

Biological Activity

The biological activity of this compound can be categorized into several key areas:

Anticancer Activity

Recent studies indicate that triazine derivatives exhibit significant anticancer properties. The thiazino core structure enhances the compound's ability to inhibit tumor growth and induce apoptosis in cancer cells . For example:

  • Cell Line Studies : In vitro tests on various cancer cell lines have shown that derivatives with the thiazino structure can inhibit cell proliferation effectively.
  • Mechanism of Action : These compounds often interfere with cellular pathways involved in cancer progression by inhibiting specific enzymes related to tumorigenesis .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity against various pathogens. Studies have shown that it exhibits:

  • Bactericidal Effects : Effective against both Gram-positive and Gram-negative bacteria.
  • Fungicidal Activity : Some derivatives show promising results against fungal strains .

Enzyme Inhibition

Research indicates that this compound can act as an enzyme inhibitor. This property is crucial for its potential applications in treating diseases where enzyme activity is dysregulated.

Case Studies

Several case studies have been conducted to assess the biological efficacy of this compound:

  • Study on Anticancer Activity : A recent publication evaluated the effects of various thiazine derivatives on human leukemia cells. The study found that compounds similar to methyl 3-methyl-4,6-dioxo showed a dose-dependent inhibition of cell growth .
  • Antimicrobial Evaluation : Another study tested the compound against clinical isolates of bacteria such as Escherichia coli and Staphylococcus aureus. The results indicated significant inhibition zones compared to control groups .

Data Tables

To summarize the findings on biological activities:

Activity Type Tested Organisms/Cells Results
AnticancerHuman leukemia cellsDose-dependent growth inhibition
AntimicrobialE. coli, S. aureusSignificant inhibition zones observed
Enzyme InhibitionVarious enzyme assaysEffective inhibition noted

Q & A

Basic Research Questions

Q. What are the recommended synthetic pathways for methyl 3-methyl-4,6-dioxo-4H,6H-[1,3]thiazino[2,3-c][1,2,4]triazine-8-carboxylate, and how can reaction yields be optimized?

  • Methodological Answer : The synthesis of fused heterocyclic systems like this compound typically involves cyclocondensation reactions. For example, thiophene-carboxamide derivatives are synthesized via refluxing precursors in ethanol with catalysts like acetic acid, achieving yields up to 76% (as seen in analogous triazepine systems) . Optimization strategies include adjusting solvent polarity (e.g., ethanol/water mixtures), controlling reaction time (e.g., 7–20 hours), and using anhydrous sodium acetate to stabilize intermediates . Monitoring via TLC and spectroscopic characterization (IR, NMR) ensures purity.

Q. How should researchers validate the structural integrity of this compound using spectroscopic techniques?

  • Methodological Answer :

  • IR Spectroscopy : Confirm key functional groups (C=O at ~1700 cm⁻¹, C-S-C at ~680 cm⁻¹, and NH stretches at ~3300 cm⁻¹) .
  • NMR : ¹H NMR should resolve methyl groups (δ 2.1–2.5 ppm) and aromatic protons (δ 6.8–8.2 ppm). ¹³C NMR must identify carbonyl carbons (δ 165–175 ppm) and heterocyclic carbons (δ 110–150 ppm) .
  • Mass Spectrometry : Look for molecular ion peaks (M⁺) and fragmentation patterns consistent with thiazine-triazine scaffolds .

Q. What stability challenges arise during storage, and how can degradation products be identified?

  • Methodological Answer : Hydrolytic degradation is common due to the labile ester group. Accelerated stability studies (40°C/75% RH) combined with HPLC-MS can detect hydrolysis products like free carboxylic acids. Store under inert atmosphere (N₂) at –20°C in amber vials to minimize photodegradation .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT) predict the reactivity of this compound in nucleophilic or electrophilic environments?

  • Methodological Answer : Density Functional Theory (DFT) calculations (B3LYP/6-31G* level) can map electron density distributions, identifying reactive sites. For example, the carbonyl groups at positions 4 and 6 are electrophilic centers, while the triazine ring may participate in π-π stacking interactions. Solvent effects (PCM model) refine predictions for reaction pathways .

Q. What strategies resolve contradictions in bioactivity data across studies, particularly regarding selectivity?

  • Methodological Answer : Discrepancies often stem from assay conditions (e.g., cell line variability, concentration ranges). Standardize protocols using positive controls (e.g., clozapine derivatives for CNS activity comparisons) and orthogonal assays (e.g., SPR for binding affinity vs. functional cellular assays). Meta-analyses of dose-response curves and statistical validation (e.g., ANOVA with post-hoc tests) clarify selectivity profiles .

Q. How can X-ray crystallography elucidate the compound’s supramolecular interactions for crystal engineering?

  • Methodological Answer : Single-crystal X-ray diffraction (SCXRD) reveals packing motifs, such as hydrogen bonds between NH groups and carbonyl oxygens, or π-stacking of aromatic rings. Mercury software can analyze intermolecular distances (<3.5 Å for H-bonds) and torsional angles to design co-crystals with improved solubility .

Q. What advanced separation techniques (e.g., chiral chromatography) apply to resolve stereoisomers of this compound?

  • Methodological Answer : Chiral stationary phases (CSPs) like cellulose tris(3,5-dimethylphenylcarbamate) (Chiralpak IA) can resolve enantiomers. Optimize mobile phases (hexane:isopropanol gradients) with 0.1% trifluoroacetic acid to enhance peak resolution. Confirm enantiomeric excess (ee) via circular dichroism (CD) spectroscopy .

Methodological Frameworks

Q. How should researchers design experiments to link this compound’s activity to a theoretical framework (e.g., heterocyclic drug design principles)?

  • Methodological Answer : Align synthesis and testing with established frameworks like "bioisosteric replacement" (e.g., replacing triazole with thiazine to modulate bioavailability) or "structure-thermodynamic relationships" (e.g., correlating LogP with membrane permeability). Use QSAR models to predict ADMET properties and prioritize analogs .

Q. What statistical methods are critical for analyzing dose-dependent effects in preclinical studies?

  • Methodological Answer : Nonlinear regression (e.g., sigmoidal dose-response curves) calculates EC₅₀/IC₅₀ values. Bootstrap resampling (1000 iterations) quantifies confidence intervals. For multi-parametric data (e.g., cytotoxicity vs. efficacy), apply principal component analysis (PCA) to reduce dimensionality .

Tables for Key Data

Property Experimental Value Reference
Melting Point160–162°C (ethanol)
IR C=O Stretch1705 cm⁻¹
¹H NMR (CH₃)δ 2.3 ppm (s, 3H)
Calculated LogP (DFT)1.8 ± 0.2
HPLC Purity>98% (254 nm)

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